1H-Pyrrole, 3-[(trifluoromethyl)thio]-
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Overview
Description
1H-Pyrrole, 3-[(trifluoromethyl)thio]- is a fluorinated pyrrole derivative. Pyrroles are a class of heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom.
Preparation Methods
The synthesis of 1H-Pyrrole, 3-[(trifluoromethyl)thio]- can be achieved through several methods. One common approach involves the trifluoromethylation of pyrrole derivatives. This process can be carried out using electrophilic trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3) and a copper catalyst . Another method involves the use of radical trifluoromethylation, where a radical initiator such as azobisisobutyronitrile (AIBN) is used to generate trifluoromethyl radicals that react with the pyrrole ring .
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions typically include controlled temperature and pressure to optimize the trifluoromethylation process .
Chemical Reactions Analysis
1H-Pyrrole, 3-[(trifluoromethyl)thio]- undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives .
Scientific Research Applications
1H-Pyrrole, 3-[(trifluoromethyl)thio]- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 3-[(trifluoromethyl)thio]- involves its interaction with molecular targets through its trifluoromethylthio group. This group enhances the compound’s lipophilicity and electron-withdrawing properties, allowing it to interact more effectively with biological targets such as enzymes and receptors . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .
Comparison with Similar Compounds
1H-Pyrrole, 3-[(trifluoromethyl)thio]- can be compared with other fluorinated pyrrole derivatives such as:
2-Fluoropyrrole: Similar in structure but with a fluorine atom at the 2-position, it exhibits different reactivity and biological activity.
3-Trifluoromethylpyrrole: Contains a trifluoromethyl group at the 3-position, differing in its electronic and steric effects compared to the trifluoromethylthio group.
Chlorfenapyr: A commercial insecticide that is a fluorinated pyrrole derivative, highlighting the diverse applications of fluorinated pyrroles.
The uniqueness of 1H-Pyrrole, 3-[(trifluoromethyl)thio]- lies in its trifluoromethylthio group, which imparts distinct chemical and biological properties compared to other fluorinated pyrroles .
Properties
IUPAC Name |
3-(trifluoromethylsulfanyl)-1H-pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NS/c6-5(7,8)10-4-1-2-9-3-4/h1-3,9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSPKOMPGQRINB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617513 |
Source
|
Record name | 3-[(Trifluoromethyl)sulfanyl]-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62665-28-5 |
Source
|
Record name | 3-[(Trifluoromethyl)sulfanyl]-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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